molecular formula C10H14KNO3S B12736985 Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt CAS No. 71673-16-0

Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt

Katalognummer: B12736985
CAS-Nummer: 71673-16-0
Molekulargewicht: 267.39 g/mol
InChI-Schlüssel: BTSVEECQDQGPKB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is a chemical compound with the molecular formula C10H15NO3S.K. It is known for its unique structure, which includes an ethanesulfonic acid group and an ethylphenylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt typically involves the reaction of ethanesulfonic acid with 2-(ethylphenylamino) compounds in the presence of a potassium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted ethanesulfonic acid compounds .

Wissenschaftliche Forschungsanwendungen

Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt include:

Uniqueness

This compound is unique due to its combination of ethanesulfonic acid and ethylphenylamino groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

71673-16-0

Molekularformel

C10H14KNO3S

Molekulargewicht

267.39 g/mol

IUPAC-Name

potassium;2-(N-ethylanilino)ethanesulfonate

InChI

InChI=1S/C10H15NO3S.K/c1-2-11(8-9-15(12,13)14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H,12,13,14);/q;+1/p-1

InChI-Schlüssel

BTSVEECQDQGPKB-UHFFFAOYSA-M

Kanonische SMILES

CCN(CCS(=O)(=O)[O-])C1=CC=CC=C1.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.